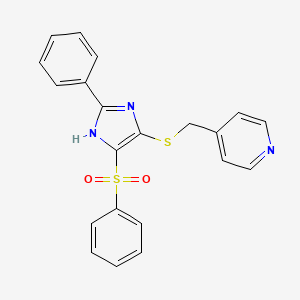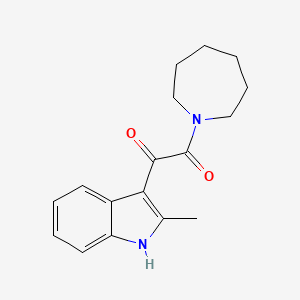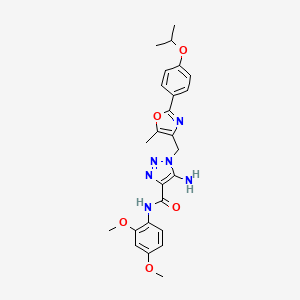![molecular formula C23H28ClN3O2S2 B2397804 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215851-38-9](/img/structure/B2397804.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, a related compound was found to be monoclinic, with a = 18.443(2)Å, b = 4.0161(6)Å, c = 23.396(4)Å, β = 99.246(6)°, V = 1710.4(4)Å3, Z = 4, Rgt(F) = 0.0589, wRref(F2) = 0.1173, T = 273.15K .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The synthesis involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in the literature .Applications De Recherche Scientifique
Anticancer Activities
The compound has shown potential in anticancer research. Duran and Demirayak (2012) synthesized derivatives of this compound and investigated their anticancer activities against different human tumor cell lines. They found that certain derivatives exhibited reasonable anticancer activity, especially against melanoma-type cell lines, demonstrating the compound's relevance in cancer research (Duran & Demirayak, 2012).
Antimicrobial and Hemolytic Activities
Gul et al. (2017) synthesized a series of derivatives and evaluated their antimicrobial and hemolytic activity. They discovered that most of the compounds were active against selected microbial species, highlighting the compound's potential in developing new antimicrobial agents (Gul et al., 2017).
Anti-Microbial Properties
Saravanan et al. (2010) synthesized novel thiazole derivatives and screened them for anti-bacterial and anti-fungal activities. They found that most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting the compound's utility in addressing microbial infections (Saravanan et al., 2010).
Anticancer Agents
Evren et al. (2019) synthesized derivatives of the compound and investigated their anticancer activity against various cell lines. Their findings indicated high selectivity and significant apoptosis induction in certain cell lines, highlighting the compound's potential as an anticancer agent (Evren et al., 2019).
Crystal Structures and Kinase Inhibitory Activities
The crystal structures of derivatives have been studied, and certain derivatives have shown inhibitory activities against Src kinase, suggesting potential therapeutic applications in cancer treatment (Galushchinskiy et al., 2017) (Fallah-Tafti et al., 2011).
Optoelectronic Properties
Research into the optoelectronic properties of thiazole-based polythiophenes, which could be related to derivatives of this compound, has suggested potential applications in the field of electronics and material science (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2.ClH/c1-17-8-9-20-22(18(17)2)24-23(30-20)26(11-10-25-12-14-28-15-13-25)21(27)16-29-19-6-4-3-5-7-19;/h3-9H,10-16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGRTUJIYSKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CSC4=CC=CC=C4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B2397721.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate](/img/structure/B2397722.png)
![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)
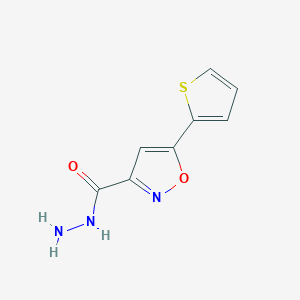
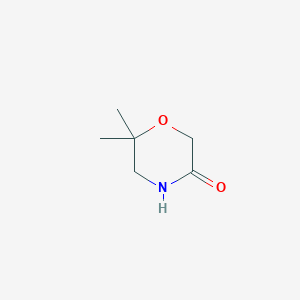
![ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2397730.png)


![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)
